Baccatin III Exhibits Cytotoxicity Approximately 2,000-Fold Lower Than Paclitaxel, Defining It as a Precursor Not a Substitute
Baccatin III lacks the C13 side chain present in paclitaxel, resulting in profoundly reduced cytotoxic activity. In HCT116 colon carcinoma cells, Baccatin III exhibited an IC50 of approximately 3,000 nM, compared to paclitaxel's IC50 of 1.41 nM under identical assay conditions [1]. This represents a ~2,100-fold reduction in potency. The presence of the C13 side chain is therefore a critical determinant of microtubule-stabilizing activity and consequent cytotoxicity, and Baccatin III should not be substituted for paclitaxel in functional assays.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~3,000 nM |
| Comparator Or Baseline | Paclitaxel (PTX): 1.41 ± 0.32 nM |
| Quantified Difference | ~2,100-fold lower potency for Baccatin III |
| Conditions | HCT116 colon carcinoma cell line |
Why This Matters
This quantifies that Baccatin III is not a functional substitute for paclitaxel, preventing erroneous procurement for cytotoxicity assays and clarifying its appropriate use as a semi-synthetic precursor or as a distinct biological probe.
- [1] Table 3. Taxane IC50 values in HCT116 cells. PMC3685414. View Source
